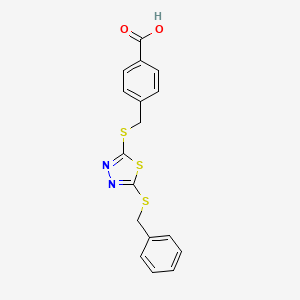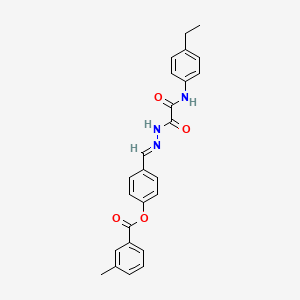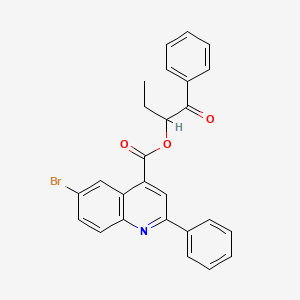
4-(((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a thiadiazole ring through a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoic acid typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an appropriate electrophile.
Thioether Linkage Formation: The benzylthio group is introduced by reacting the thiadiazole derivative with benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment to Benzoic Acid: The final step involves the reaction of the thiadiazole-thioether intermediate with a benzoic acid derivative, typically under conditions that facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the benzoic acid moiety, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-(((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Organic Synthesis:
Mécanisme D'action
The mechanism of action of 4-(((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoic acid is largely dependent on its interaction with biological targets. The thiadiazole ring can interact with metal ions, potentially inhibiting metalloenzymes. The benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. The thioether linkage provides flexibility, allowing the compound to adopt conformations that facilitate binding to specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzoic acid: A simpler benzoic acid derivative with a methyl group instead of the thiadiazole-thioether moiety.
2-Mercaptobenzothiazole: Contains a benzothiazole ring with a mercapto group, similar in structure to the thiadiazole ring.
Benzylthiol: A simpler compound with a benzyl group attached to a thiol group.
Uniqueness
4-(((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoic acid is unique due to the combination of the benzoic acid, thiadiazole, and thioether functionalities in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
477331-33-2 |
|---|---|
Formule moléculaire |
C17H14N2O2S3 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
4-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C17H14N2O2S3/c20-15(21)14-8-6-13(7-9-14)11-23-17-19-18-16(24-17)22-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,21) |
Clé InChI |
DPWVEWPRPGBVQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040431.png)
![2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate](/img/structure/B12040439.png)

![5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12040454.png)


![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B12040465.png)
![3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid](/img/structure/B12040471.png)






